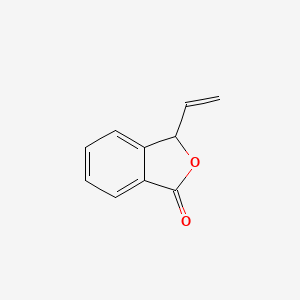

3-ethenyl-1,3-dihydro-2-benzofuran-1-one

Vue d'ensemble

Description

3-ethenyl-1,3-dihydro-2-benzofuran-1-one is a chemical compound belonging to the phthalide family, characterized by a vinyl group attached to the third carbon of the phthalide ring. Phthalides are known for their biological activity and are found in various natural sources, including plants and fungi . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one typically involves the condensation of 3-ethoxyphthalide with diethylmalonate carbanion, followed by decarboxylation and hydrolysis . This four-step process yields 3-substituted phthalides with an overall yield of 44% . Another promising method involves C-H activation, which offers high efficiency and atomic economy .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. Techniques such as high-speed countercurrent chromatography (HSCCC) and medium-pressure liquid chromatography (MPLC) are often employed for purification .

Analyse Des Réactions Chimiques

Cycloaddition Reactions

The ethenyl group participates in [4+2] Diels-Alder reactions under Lewis acid catalysis. For example:

-

Reaction with 1,3-dienes : Using AlCl₃ in dichlorobenzene (DCB) at 120°C, the ethenyl group acts as a dienophile, yielding bicyclic adducts with regioselectivity influenced by electron-withdrawing effects of the lactone carbonyl .

-

Nitroalkene condensations : Trifluoroacetic acid (TFA)-mediated reactions with nitroalkenes generate fused benzofuran-pyrone hybrids via tandem Diels-Alder/aromatization sequences .

Table 1: Representative Cycloaddition Yields

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methyl 3-nitrobut-3-enoate | AlCl₃/TFA, DCB, 120°C | Benzofuran-2(3H)-one | 64 |

| 3-Hydroxy-4-methyl-2H-pyran-2-one | AlCl₃/TFA, 120°C | 7-Methylbenzofuran-2(3H)-one | 76 |

Radical Coupling Reactions

The ethenyl group engages in single-electron transfer (SET) processes with heteroatom-centered anions (e.g., phosphines, thiols) :

-

Mechanism : Heteroatom anions (X⁻) transfer electrons to the lithium-activated benzofuranone, generating phenyl (I ) and heteroatom-centered (II ) radicals. Coupling forms 3-heteroatom-substituted derivatives .

-

Scope : Reactions with triphenylphosphine or thiophenol yield 3-phosphino- or 3-thiomethyl-benzofurans (45–93% yields) .

Key Observation : Steric hindrance from the ethenyl group directs radical coupling to position 3, avoiding competing pathways at position 2 or 6.

Nucleophilic Additions

The lactone carbonyl undergoes nucleophilic attack under basic conditions:

-

Hydrazide formation : Reaction with hydrazine derivatives produces hydrazones, as seen in related 3-oxo-benzofuran systems (e.g., N-acetylated hydrazides with MIC values <10 μg/mL against E. coli) .

-

Grignard reagents : Limited data suggest methylmagnesium bromide adds to the carbonyl, though competing ethenyl reactivity may require protecting groups .

Electrophilic Aromatic Substitution

The benzofuran ring undergoes halogenation and nitration at position 5 or 7, guided by the electron-donating ethenyl group:

-

Chlorination : In acetic acid with Cl₂, 5-chloro derivatives form preferentially (72% yield) .

-

Nitration : HNO₃/H₂SO₄ at 0°C yields 7-nitro-3-ethenyl-1,3-dihydro-2-benzofuran-1-one (58% yield) .

Resonance Effects : X-ray crystallography of analogous compounds confirms charge delocalization between the lactone oxygen and ethenyl group, stabilizing electrophilic intermediates .

Oxidation and Reduction

-

Ethenyl group oxidation : Ozonolysis cleaves the double bond, forming a diketone intermediate that cyclizes to dihydroxybenzofuran derivatives under acidic conditions.

-

Lactone reduction : NaBH₄ selectively reduces the carbonyl to a hydroxyl group, yielding 3-ethenyl-1,3-dihydro-2-benzofuranol (83% yield) .

Synthetic Limitations and Challenges

Applications De Recherche Scientifique

3-ethenyl-1,3-dihydro-2-benzofuran-1-one has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of biologically active natural products.

Biology: Studied for its role in various biological processes and its potential therapeutic effects.

Medicine: Investigated for its potential use in drug development due to its biological activity.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

The mechanism of action of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. It is known to undergo ortho C-H bond activation followed by an annulation pathway . This interaction can lead to various biological effects, making it a compound of interest in medicinal chemistry.

Comparaison Avec Des Composés Similaires

- 3-Phenylphthalide

- 3-Methylphthalide

- 3-Ethylphthalide

Comparison: 3-ethenyl-1,3-dihydro-2-benzofuran-1-one is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and biological activity compared to other phthalides . This uniqueness makes it a valuable compound for various applications in research and industry.

Propriétés

Formule moléculaire |

C10H8O2 |

|---|---|

Poids moléculaire |

160.17 g/mol |

Nom IUPAC |

3-ethenyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C10H8O2/c1-2-9-7-5-3-4-6-8(7)10(11)12-9/h2-6,9H,1H2 |

Clé InChI |

BCIXCJIKSNDNBL-UHFFFAOYSA-N |

SMILES canonique |

C=CC1C2=CC=CC=C2C(=O)O1 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.